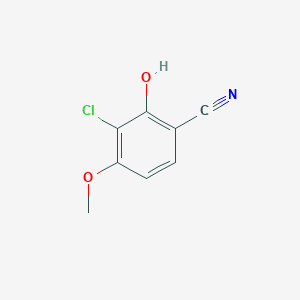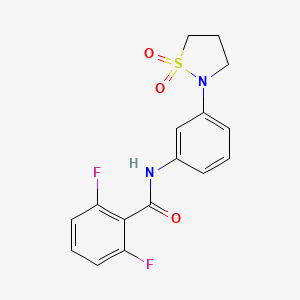![molecular formula C23H30N4O2 B2585006 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1706276-62-1](/img/structure/B2585006.png)
4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure that incorporates a pyridinyl group, a piperidine ring, and a carboxamide moiety, making it a subject of interest in various fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide typically involves a multi-step process. Commonly, a key step includes the reaction of 4-hydroxypyridine with 1-(m-tolyl)piperidine to form the bipiperidine intermediate, which is then converted to the carboxamide through amidation reactions. Specific reaction conditions might involve the use of activating agents like carbodiimides and catalysts to facilitate the formation of the amide bond under controlled temperature and pH.
Industrial production methods: Industrially, the compound can be synthesized through an optimized pathway that ensures high yield and purity. This may involve the use of continuous flow reactors to maintain precise control over reaction parameters, ensuring scalability and consistent quality.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide primarily undergoes substitution, reduction, and oxidation reactions.
Common reagents and conditions: In substitution reactions, common reagents include halogenating agents and nucleophiles under conditions such as reflux or elevated temperatures. Reduction reactions may involve reagents like lithium aluminum hydride or catalytic hydrogenation, while oxidation can be achieved using oxidants like potassium permanganate.
Major products formed: The major products depend on the type of reaction. For example, a substitution reaction might yield derivatives with different functional groups replacing the pyridinyl or tolyl groups, while reduction could lead to more saturated or hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide is extensively used in scientific research due to its versatile properties.
In chemistry: It serves as a building block in the synthesis of complex molecules and materials.
In biology: The compound is used to study cellular processes and signaling pathways, often in the context of drug discovery and development.
In medicine: It has potential therapeutic applications, particularly in targeting specific receptors or enzymes.
In industry: It is utilized in the development of specialized materials and chemical sensors.
Wirkmechanismus
The mechanism by which 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide exerts its effects involves interaction with specific molecular targets such as receptors or enzymes. It may bind to these targets through hydrogen bonding, van der Waals forces, or hydrophobic interactions, thereby modulating their activity and affecting downstream pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide stands out due to its unique structure, which allows for a broader range of chemical reactions and applications.
Similar compounds: Similar compounds may include other bipiperidine derivatives or compounds containing the pyridinyl and tolyl groups, but with different substitutions or modifications. Examples include 4-(pyridin-4-yloxy)-N-phenyl-[1,4'-bipiperidine]-1'-carboxamide and 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,3'-bipiperidine]-1'-carboxamide.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-4-(4-pyridin-4-yloxypiperidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-18-3-2-4-19(17-18)25-23(28)27-13-7-20(8-14-27)26-15-9-22(10-16-26)29-21-5-11-24-12-6-21/h2-6,11-12,17,20,22H,7-10,13-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTANTOFLUSAHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2584924.png)
![Ethyl 2-[6-(4-butylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2584925.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2584926.png)
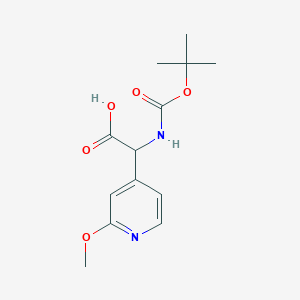

![8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2584933.png)
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/new.no-structure.jpg)
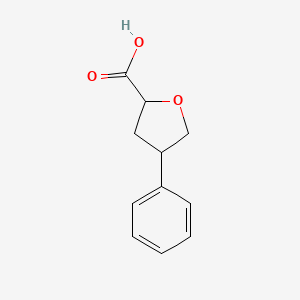
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3,4-trimethoxybenzamide](/img/structure/B2584938.png)
![3-{2-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2584940.png)
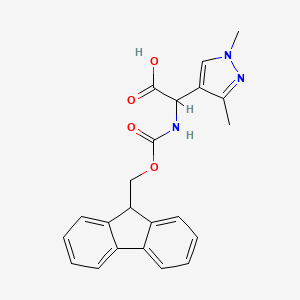
![6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid](/img/structure/B2584943.png)
